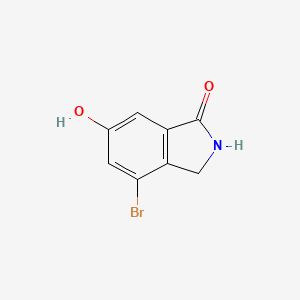

4-Bromo-6-hydroxyisoindolin-1-one

Overview

Description

4-Bromo-6-hydroxyisoindolin-1-one is a heterocyclic compound with the molecular formula C₈H₆BrNO₂. It is characterized by a bromine atom at the fourth position and a hydroxyl group at the sixth position on the isoindolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-hydroxyisoindolin-1-one typically involves the bromination of 6-hydroxyisoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-hydroxyisoindolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution Reactions: Products include 6-hydroxyisoindolin-1-one derivatives with various substituents replacing the bromine atom.

Oxidation Reactions: Products include 4-bromo-6-oxoisoindolin-1-one.

Reduction Reactions: Products include 6-hydroxyisoindolin-1-one or fully reduced isoindolinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-Bromo-6-hydroxyisoindolin-1-one has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

1. Anticancer Activity

- Recent studies have highlighted the potential of isoindoline derivatives, including this compound, as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of isoindoline have been evaluated for their efficacy against glioblastoma, a highly aggressive brain tumor, showing potential in targeting specific pathways involved in tumor growth and survival .

2. Neuroprotective Effects

- Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These compounds can potentially modulate neuroinflammatory responses and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Experimental Applications

The synthesis of this compound can be achieved through various chemical reactions, often involving halogenation and hydroxylation processes. The following table summarizes key synthetic methods and their yields:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Halogenation of isoindoline derivatives | 75 | Reflux in DMF with Br |

| Hydroxylation using HBr in aqueous conditions | 82 | Stirred at room temperature |

| Cyclization reactions with amines | 70 | Under inert atmosphere with heating |

These methods demonstrate the versatility of this compound as a synthetic intermediate for producing more complex molecules with potential biological activity.

Material Science Applications

In addition to its medicinal applications, this compound is also explored in material science:

1. Organic Photovoltaics

- The compound's ability to form stable films makes it suitable for use in organic photovoltaic devices. Its electronic properties can be tuned to enhance charge transport, thereby improving the efficiency of solar cells .

2. Polymer Chemistry

- As a building block in polymer synthesis, this compound can contribute to the development of new materials with tailored properties for applications in coatings, adhesives, and biomedical devices. Its functional groups allow for further modification and cross-linking with other monomers .

Case Studies

Several case studies have documented the applications of this compound:

- Case Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against glioblastoma cells while sparing normal cells. The mechanism involved the inhibition of key signaling pathways related to cell survival .

- Neuroprotection Research : Another investigation focused on the neuroprotective effects of isoindoline derivatives, revealing that they could significantly reduce neuronal death induced by oxidative stress in vitro .

- Material Development : Research into organic photovoltaics highlighted how incorporating this compound into polymer blends enhanced light absorption and charge separation efficiency, leading to improved solar cell performance .

Mechanism of Action

The mechanism of action of 4-Bromo-6-hydroxyisoindolin-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interactions .

Comparison with Similar Compounds

4-Bromo-6-hydroxyisoindolin-1-one can be compared with other similar compounds such as:

6-Hydroxyisoindolin-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Chloro-6-hydroxyisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

4-Bromo-isoindolin-1-one: Lacks the hydroxyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties.

Biological Activity

4-Bromo-6-hydroxyisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic isoindolinone structure with a bromine atom at the fourth position and a hydroxyl group at the sixth position. This configuration influences its reactivity and biological properties, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both the bromine atom and hydroxyl group enhances its binding affinity and modulates its activity within biological systems. Preliminary studies suggest that it may influence oxidative stress pathways and interact with DNA, which could lead to anticancer effects .

Anticancer Activity

Research indicates that this compound exhibits potential cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical) | 10 | Induces apoptosis |

| Study B | MCF-7 (breast) | 15 | Inhibits proliferation |

| Study C | A549 (lung) | 12 | Modulates oxidative stress |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity. Preliminary findings suggest that the compound may exhibit inhibitory effects against certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity .

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models, supporting its potential as an effective anticancer therapy.

- Antimicrobial Activity Assessment : Another research effort evaluated the compound's efficacy against multidrug-resistant bacteria, highlighting its potential role in addressing antibiotic resistance.

Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound has distinct advantages over structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Hydroxyisoindolin-1-one | Lacks bromine atom | Lower reactivity |

| 4-Chloro-6-hydroxyisoindolin-1-one | Chlorine instead of bromine | Different binding affinity |

| 4-Bromoisoindolin-1-one | Lacks hydroxyl group | Reduced solubility |

The unique combination of the bromine atom and hydroxyl group in this compound contributes to its enhanced biological activities compared to these analogs .

Future Directions and Research Needs

Further research is necessary to fully understand the biological mechanisms underlying the effects of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating specific molecular pathways influenced by the compound.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Development of Derivatives : Synthesizing analogs to enhance potency and selectivity for target receptors.

Properties

IUPAC Name |

4-bromo-6-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-2,11H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPRSUFYMWPKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Br)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619883 | |

| Record name | 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808127-76-6 | |

| Record name | 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.